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molecular formula C11H14O3S B8363033 Ethyl (4-mercapto-2-methylphenoxy)acetate

Ethyl (4-mercapto-2-methylphenoxy)acetate

Cat. No. B8363033
M. Wt: 226.29 g/mol
InChI Key: AHJQBNVBFJGSMO-UHFFFAOYSA-N
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Patent
US06869975B2

Procedure details

An oven-dried 1 L round-bottomed flask was charged with compound 10.2 (37.3 g, 127 mmol), finely powdered tin (74.3 g, 626 mmol), and EtOH (157 mL) and the solution was cooled to 0° C. Next, 4 N HCl/dioxane (157 mL, 628 mmol) was added dropwise at 0° C., and the reaction was refluxed for 2.5 h. The reaction mixture was concentrated, and the formed precipitate was filtered off and washed with 300 mL of chloroform. The combined filtrate and washing were concentrated to a slightly yellow oil, which was then purified by flash chromatography (SiO2 gel 60 N, eluted with 10% AcOEt/hexane—20% AcOEt/hexane). The fractions containing only desired product were combined and concentrated to a colorless oil 10.3 (26.1 g). 1H NMR (400 MHz) (CDCl3) δ 7.14 (1H, d, J=1.8 Hz); 7.09 (1H, dd, J=2.3, 8.5 Hz); 6.59 (1H, d, J=8.4 Hz); 4.59 (2H, s); 4.25 (2H, q, J=7.1 Hz); 3.32(1H, s); 2.24 (3H, s); 1.29 (3H, t, J=7.1 Hz).
Quantity
37.3 g
Type
reactant
Reaction Step One
Name
Quantity
74.3 g
Type
reactant
Reaction Step One
Name
Quantity
157 mL
Type
solvent
Reaction Step One
Quantity
157 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:18])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([S:13](Cl)(=O)=O)=[CH:9][C:8]=1[CH3:17])[CH3:2].[Sn].Cl.O1CCOCC1>CCO>[CH2:1]([O:3][C:4](=[O:18])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([SH:13])=[CH:9][C:8]=1[CH3:17])[CH3:2] |f:2.3,^3:18|

Inputs

Step One
Name
Quantity
37.3 g
Type
reactant
Smiles
C(C)OC(COC1=C(C=C(C=C1)S(=O)(=O)Cl)C)=O
Name
Quantity
74.3 g
Type
reactant
Smiles
[Sn]
Name
Quantity
157 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
157 mL
Type
reactant
Smiles
Cl.O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 2.5 h
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
FILTRATION
Type
FILTRATION
Details
the formed precipitate was filtered off
WASH
Type
WASH
Details
washed with 300 mL of chloroform
WASH
Type
WASH
Details
The combined filtrate and washing
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated to a slightly yellow oil, which
CUSTOM
Type
CUSTOM
Details
was then purified by flash chromatography (SiO2 gel 60 N, eluted with 10% AcOEt/hexane—20% AcOEt/hexane)
ADDITION
Type
ADDITION
Details
The fractions containing only desired product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a colorless oil 10.3 (26.1 g)

Outcomes

Product
Name
Type
Smiles
C(C)OC(COC1=C(C=C(C=C1)S)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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